
4-CHLORO-5-METHYL-2-NITROPHENOL
Overview
Description
It appears as a light yellow to amber to dark green powder or crystal . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
4-CHLORO-5-METHYL-2-NITROPHENOL can be synthesized through the nitration of 4-chloro-3-methylphenol. The general procedure involves mixing phenol with bismuth (III) nitrate pentahydrate or iron (III) nitrate nonahydrate in acetone. The mixture is stirred at room temperature or refluxed for several hours. After the reaction is complete, the insoluble materials are filtered off, and the filtrate is treated with sodium bicarbonate until the evolution of carbon dioxide stops. The nitrated product is then purified using silica gel chromatography .
Chemical Reactions Analysis
4-CHLORO-5-METHYL-2-NITROPHENOL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-chloro-6-amino-m-cresol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-5-methyl-2-nitrophenol has a molecular formula of C7H6ClN2O3 and a molecular weight of 192.58 g/mol. The compound appears as a light yellow to amber crystalline solid. Its unique combination of functional groups contributes to its reactivity and biological activity.
Chemistry
- Synthesis Intermediate : It is commonly used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity allows for the introduction of other functional groups in synthetic pathways.
Biology
- Toxicity Evaluation : The compound has been utilized to assess toxicity in organisms such as Tetrahymena pyriformis. Studies have employed quantitative structure-toxicity relationships to evaluate its effects on cellular systems, revealing significant insights into its toxicological profile.
- Calcium Signaling : this compound acts as an activator of ryanodine receptors (RyRs), which are critical for calcium signaling in cells. This activation can lead to increased intracellular calcium levels, influencing various physiological processes.
Medicine
- Antimicrobial Properties : Due to its antimicrobial activity, it serves as a preservative in some medicinal products, providing protection against microbial contamination.
Industry
- Production of Dyes and Pigments : The compound is involved in the manufacturing of dyes and pigments, leveraging its chemical properties to create colorants used in various applications.
Cellular Effects
Research indicates that this compound significantly alters cellular processes by increasing intracellular calcium concentrations. This effect can lead to physiological responses such as muscle contraction and neurotransmitter release, highlighting its potential use in pharmacological applications.
Mutagenic Activity
Studies have shown that the compound exhibits mutagenic properties, particularly influenced by its chemical modifications. For example, assays conducted using Chinese hamster lung cells demonstrated that structural alterations can affect mutagenic activity.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Toxicological Assessments : In one study, the compound was evaluated for its toxicity on aquatic organisms, revealing significant adverse effects on growth and reproduction rates.
- Bioremediation Potential : Research involving Pseudomonas sp. JHN demonstrated the bacterium's ability to degrade chlorinated phenols, including this compound, suggesting potential applications in bioremediation strategies for contaminated environments .
- Pharmacological Studies : In vivo experiments using animal models indicated that administration of the compound resulted in observable alterations in calcium signaling pathways, providing insights into its pharmacological potential and safety profile .
Mechanism of Action
The mechanism of action of 4-chloro-6-nitro-m-cresol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets both gram-positive and gram-negative bacteria, as well as fungi . The exact molecular pathways involved in its antimicrobial action are still under investigation.
Comparison with Similar Compounds
4-CHLORO-5-METHYL-2-NITROPHENOL can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol: This compound is structurally similar but lacks the nitro group, which affects its reactivity and applications.
4-Chloro-3,5-dimethylphenol: Known for its use as a disinfectant, this compound has two methyl groups instead of one, altering its chemical properties and uses.
5-Methyl-2-nitrophenol: This compound has a similar nitro group but differs in the position of the chlorine atom, affecting its chemical behavior.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications.
Biological Activity
4-Chloro-5-methyl-2-nitrophenol (4C5M2NP) is a chlorinated nitrophenol compound with significant biological activity, particularly in the context of environmental microbiology and toxicology. This article explores its biochemical properties, cellular effects, mutagenic potential, and degradation pathways, drawing from diverse research sources.
4C5M2NP interacts with various enzymes and proteins, notably acting as an activator of ryanodine receptors (RyRs) . These receptors are crucial for calcium signaling in cells, indicating that 4C5M2NP may influence calcium homeostasis by increasing intracellular calcium levels through RyR activation.
Property | Description |
---|---|
Chemical Structure | Chlorinated nitrophenol compound |
Activation of RyRs | Enhances calcium release from intracellular stores |
Cellular Impact | Increases intracellular calcium concentrations |
Cellular Effects
The compound has been shown to significantly alter cellular processes. Its ability to increase intracellular calcium can lead to various physiological responses, including muscle contraction and neurotransmitter release. This effect underscores its potential role in pharmacological applications and toxicological assessments.
Mutagenic Activity
Research indicates that 4C5M2NP exhibits mutagenic properties . In assays conducted using Chinese hamster lung cells (CHL), it was found that the mutagenic activity of 4C5M2NP is markedly influenced by its chemical modifications, particularly when reduced to amino functions . This suggests that the compound's structure plays a critical role in its biological effects.
Table 2: Mutagenicity Assessment
Compound | Mutagenic Activity (in CHL cells) | Modifications Impact |
---|---|---|
This compound | Positive | Reduced forms show decreased activity |
Degradation Pathways
The degradation of 4C5M2NP has been studied extensively in microbial contexts. Notably, certain bacterial strains, such as Pseudomonas sp. JHN, have demonstrated the ability to utilize 4C5M2NP as a sole carbon and energy source, leading to its breakdown into less harmful metabolites . The degradation pathway involves the formation of 4-chlororesorcinol , which has been identified as a significant intermediate.
Table 3: Microbial Degradation Pathways
Bacterial Strain | Degradation Product | Mechanism of Action |
---|---|---|
Pseudomonas sp. JHN | 4-Chlororesorcinol | Utilizes as carbon source; enzymatic degradation |
Burkholderia sp. | Various metabolites | Different pathways leading to hydroquinone formation |
Case Studies
- Bioremediation Potential : A study highlighted the capability of Pseudomonas sp. JHN to degrade 4C5M2NP in both sterile and non-sterile soils, demonstrating effective bioremediation strategies for contaminated environments .
- Mutagenicity Research : Another investigation into the mutagenic effects of heterocyclic amines found that modifications to compounds similar to 4C5M2NP significantly altered their mutagenic potential, emphasizing the importance of chemical structure in assessing toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-5-methyl-2-nitrophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nitration and chlorination of cresol derivatives. For example, nitration of 4-chloro-m-cresol under controlled temperature (0–5°C) with mixed nitric-sulfuric acid yields the nitro derivative. Purity (>99%) is achieved via recrystallization in ethanol-water mixtures . Key variables include stoichiometry of nitrating agents and reaction time to minimize byproducts like dinitro derivatives.
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (NO₂, Cl) exhibit downfield shifts (δ 8.1–8.3 ppm). The methyl group (C5) resonates at δ 2.4 ppm due to deshielding by the nitro group .
- IR : Strong absorption bands at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. Chlorine substitution is verified via C-Cl stretching at 750–780 cm⁻¹ .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is stable in acidic conditions but hydrolyzes in alkaline media (pH > 9) via nucleophilic substitution at the chloro position. Thermal stability tests (TGA/DSC) show decomposition onset at 180°C, necessitating storage below 25°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal electron density maps showing high electrophilicity at the para position to the nitro group. This predicts preferential sulfonation or further halogenation at C6, validated experimentally via LC-MS analysis of reaction mixtures .
Q. What strategies resolve contradictions between experimental and computational data in the compound’s crystal structure analysis?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-Cl vs. C-NO₂) between X-ray diffraction and DFT-optimized structures are addressed by refining torsional angles and accounting for crystal packing effects. Rietveld refinement and Hirshfeld surface analysis reconcile differences, ensuring <2% deviation in bond parameters .
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its potential as a pharmacophore?
- Methodological Answer : Molecular docking studies (AutoDock Vina) suggest inhibition of cytochrome P450 enzymes via π-π stacking with heme groups. Validation involves:
- Enzyme kinetics assays : IC₅₀ determination using fluorogenic substrates.
- Cellular toxicity profiling : EC₅₀ values in HepG2 cells via MTT assays .
Q. What environmental degradation pathways are observed for this compound, and how are they quantified?
- Methodological Answer : Photodegradation under UV light (λ = 254 nm) produces 5-methyl-2-nitrophenol and chloride ions, monitored via ion chromatography. Hydrolysis half-life (t₁/₂) in aqueous systems is calculated using pseudo-first-order kinetics, with rate constants dependent on pH and dissolved oxygen .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from impurities or solvent hydration. Systematic solubility testing (e.g., shake-flask method) in anhydrous vs. hydrated solvents (e.g., DMSO, hexane) with HPLC quantification resolves contradictions. For instance, solubility in DMSO increases from 12 mg/mL to 18 mg/mL when residual water is <0.1% .
Q. Why do different studies report varying toxicity thresholds for this compound in aquatic models?
- Methodological Answer : Variability stems from test organisms (e.g., Daphnia magna vs. zebrafish) and exposure durations. Standardized OECD Test Guidelines (e.g., TG 202 for acute toxicity) reduce discrepancies. Meta-analysis of EC₅₀ values using fixed-effect models identifies organism-specific sensitivities .
Q. Research Tools and Standards
Q. What certified reference materials (CRMs) are available for calibrating analytical methods?
- Methodological Answer : NIST-certified this compound (CRM #28451) is used for HPLC and GC-MS calibration. Purity (≥99.5%) is verified via differential scanning calorimetry (DSC) and comparison with spectral libraries .
Properties
IUPAC Name |
4-chloro-5-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGJOKJUYGIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064572 | |
Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-89-9 | |
Record name | 4-Chloro-5-methyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7147-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7147-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-5-METHYL-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2QEV95F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.